molecular formula C14H14ClN3O3 B14404059 Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate CAS No. 86627-35-2

Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate

Cat. No.: B14404059
CAS No.: 86627-35-2
M. Wt: 307.73 g/mol
InChI Key: XVBXVJOLDGTOFB-UHFFFAOYSA-N
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Description

Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate typically involves the reaction of 4-anilino-6-chloropyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis will produce the corresponding carboxylic acid .

Scientific Research Applications

Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [(4-anilino-6-methylpyrimidin-2-yl)oxy]acetate
  • Ethyl [(4-anilino-6-fluoropyrimidin-2-yl)oxy]acetate
  • Ethyl [(4-anilino-6-bromopyrimidin-2-yl)oxy]acetate

Uniqueness

Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate is unique due to the presence of the chlorine atom on the pyrimidine ring, which can influence its reactivity and biological activity. This structural feature can make it more suitable for certain applications compared to its analogs .

Properties

CAS No.

86627-35-2

Molecular Formula

C14H14ClN3O3

Molecular Weight

307.73 g/mol

IUPAC Name

ethyl 2-(4-anilino-6-chloropyrimidin-2-yl)oxyacetate

InChI

InChI=1S/C14H14ClN3O3/c1-2-20-13(19)9-21-14-17-11(15)8-12(18-14)16-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17,18)

InChI Key

XVBXVJOLDGTOFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=NC(=CC(=N1)Cl)NC2=CC=CC=C2

Origin of Product

United States

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